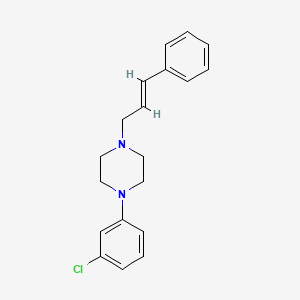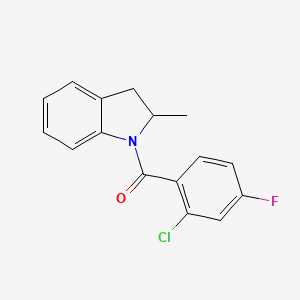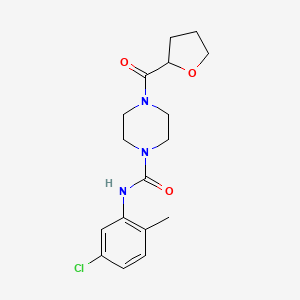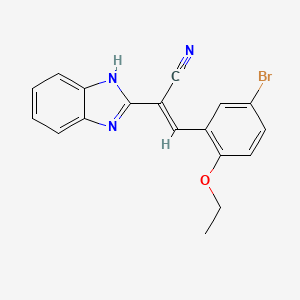
1-(3-chlorophenyl)-4-(3-phenyl-2-propen-1-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-4-(3-phenyl-2-propen-1-yl)piperazine, commonly referred to as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP belongs to the class of piperazine derivatives and has a unique chemical structure that makes it an attractive candidate for drug development.
Mécanisme D'action
CPP acts as a partial agonist at serotonin receptors and a full agonist at dopamine receptors, which leads to an increase in the release of these neurotransmitters in the brain. This increase in neurotransmitter activity is thought to be responsible for the therapeutic effects of CPP in the treatment of neurological disorders.
Biochemical and Physiological Effects:
CPP has been shown to have a range of biochemical and physiological effects, including an increase in dopamine and serotonin release in the brain, modulation of the activity of ion channels, and inhibition of the reuptake of neurotransmitters. These effects are thought to contribute to the therapeutic potential of CPP in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CPP is its high purity level, which allows for accurate and reliable results in lab experiments. However, one limitation of CPP is its limited solubility in water, which can make it challenging to administer in some experimental settings.
Orientations Futures
There are several potential future directions for research on CPP, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other neurological disorders, and the exploration of its potential as a tool for studying the role of dopamine and serotonin receptors in the brain.
In conclusion, CPP is a chemical compound with significant potential for therapeutic applications in the treatment of neurological disorders. Its unique chemical structure and selective affinity for specific receptors in the brain make it an attractive candidate for drug development. Further research is needed to fully understand its mechanism of action and to explore its potential as a tool for studying the role of neurotransmitters in the brain.
Méthodes De Synthèse
CPP can be synthesized using various methods, including the reaction of 1-(3-chlorophenyl)piperazine with cinnamaldehyde in the presence of a reducing agent. The reaction yields CPP as a yellow crystalline solid with a high purity level.
Applications De Recherche Scientifique
CPP has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. CPP has been shown to have a selective affinity for specific receptors in the brain, including serotonin and dopamine receptors, which are involved in the regulation of mood and behavior.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2/c20-18-9-4-10-19(16-18)22-14-12-21(13-15-22)11-5-8-17-6-2-1-3-7-17/h1-10,16H,11-15H2/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZZIGDALTUUSP-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-ethyl-4-fluoro-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]benzamide](/img/structure/B5433443.png)
![N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-isobutoxybenzamide](/img/structure/B5433444.png)
![N,N-diethyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5433453.png)
![N-{4-[(propylamino)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5433455.png)
![N-(2-fluorophenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5433459.png)
![4-{[1-[3-(dimethylamino)propyl]-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5433475.png)
![2-chloro-N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5433483.png)
![8-[(5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5433488.png)
![1'-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,4'-bipiperidin-3-ol](/img/structure/B5433501.png)
![(1-{[(4-cyclopentylpyrimidin-2-yl)(methyl)amino]methyl}cyclopropyl)methanol](/img/structure/B5433509.png)



![2-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5433549.png)